molecular formula C18H13FN2OS B2643371 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866865-08-9

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2643371
CAS No.: 866865-08-9
M. Wt: 324.37
InChI Key: FUNJHYHVCAZUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a chromeno-pyrimidine scaffold in its structure makes it a unique molecule with promising pharmacological properties.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The synthetic route may include the following steps:

Chemical Reactions Analysis

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other pyrimidine-thione derivatives, such as:

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNJHYHVCAZUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.